![molecular formula C24H31FO6 B602564 (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one CAS No. 352431-33-5](/img/structure/B602564.png)

(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

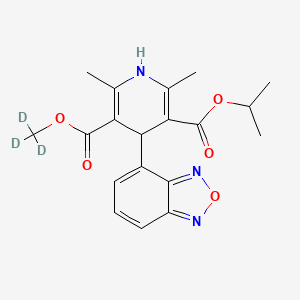

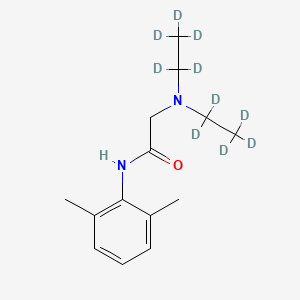

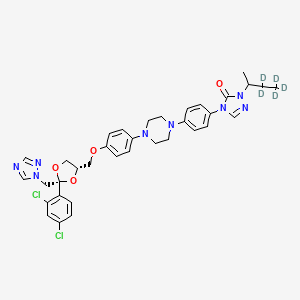

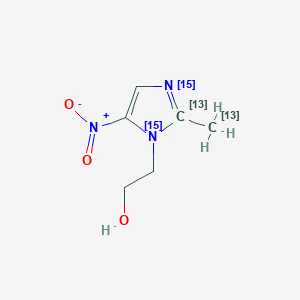

The compound (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one is a complex organic molecule characterized by its unique structure and stereochemistry

Wirkmechanismus

- Triamcinolone Acetonide-D6 is a synthetic glucocorticoid used to treat various inflammatory conditions in the body .

- Triamcinolone Acetonide-D6 affects multiple pathways:

Target of Action

Mode of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

Triamcinolone Acetonide-D6 interacts with various enzymes and proteins in the body. It is primarily bound to corticosteroid-binding globulin or serum albumin . The major metabolite of Triamcinolone Acetonide-D6 is 6-beta-hydroxy-triamcinolone . The unique nature of Triamcinolone Acetonide-D6 may be due to different receptor binding, solubility differences, an extended absorption time, and a low renal clearance rate .

Cellular Effects

Triamcinolone Acetonide-D6 has significant effects on various types of cells and cellular processes. It has been found to induce apoptosis and promote adipogenesis while impairing chondrogenesis of Mesenchymal Stem Cells (MSCs) . It also modulates the inflammatory response of MSCs . In addition, it has been observed to have a long-term effect on dermatologic disease .

Molecular Mechanism

The molecular mechanism of action of Triamcinolone Acetonide-D6 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to exert its effects at the molecular level, primarily through its interaction with glucocorticoid receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Triamcinolone Acetonide-D6 change over time. It has been observed that the drug can sustain for more than 45 days . It also possesses higher anti-inflammatory effects compared to Triamcinolone Acetonide alone after pathological examination .

Dosage Effects in Animal Models

The effects of Triamcinolone Acetonide-D6 vary with different dosages in animal models. For instance, intracameral injection of Triamcinolone Acetonide-D6 in dogs after phacoemulsification achieved a favorable effect on controlling transient ocular hypertension and corneal edema . It should be used with consideration bearing the patient’s outcome in mind, with the intention to optimize joint recovery and homeostasis .

Metabolic Pathways

Triamcinolone Acetonide-D6 is involved in various metabolic pathways. The major metabolite of Triamcinolone Acetonide-D6 is 6-beta-hydroxy-triamcinolone . It is also known to interact with various enzymes and cofactors .

Transport and Distribution

Triamcinolone Acetonide-D6 is transported and distributed within cells and tissues. It has been observed that from 10% to 15% of the inhaled drug dose was deposited in target airway regions in a distally decreasing pattern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Typical synthetic routes may include:

Formation of the core structure: This step involves the construction of the pentacyclic framework through a series of cyclization reactions.

Introduction of functional groups: Functional groups such as the fluoro, hydroxy, and hydroxyacetyl groups are introduced using specific reagents and catalysts.

Deuterium labeling: The incorporation of trideuteriomethyl groups is achieved through deuterium exchange reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one: can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to ketones or aldehydes using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, CrO3 (Chromium trioxide)

Reduction: NaBH4, LiAlH4

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Wissenschaftliche Forschungsanwendungen

(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one: has several scientific research applications, including:

Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one: can be compared with other similar compounds, such as:

- (8S,9S,10R,11S,13S,14S,17S)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

- (3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14-dihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-10,13-dimethyl-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-12-yl (E)-2-methylbut-2-enoate

- (1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-6-[(3-fluorophenyl)methyl]-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

These compounds share similar structural features but differ in specific functional groups and stereochemistry, which can influence their chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer |

352431-33-5 |

|---|---|

Molekularformel |

C24H31FO6 |

Molekulargewicht |

440.5 g/mol |

IUPAC-Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1/i1D3,2D3 |

InChI-Schlüssel |

YNDXUCZADRHECN-NHJNHIJVSA-N |

SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Isomerische SMILES |

[2H]C([2H])([2H])C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)F)C)C([2H])([2H])[2H] |

Kanonische SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Reinheit |

97.8% |

Verwandte CAS-Nummern |

76-25-5 (unlabelled) |

Synonyme |

11b,21-Dihydroxy-9a-fluoro-16,17-[[1-(methyl-d3)ethylidene-2,2,2-d3]bis(oxy)]-pregna-4,6-diene-3,20-dione |

Tag |

Triamcinolone Acetonide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.